
N-(5-methylisoxazol-3-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methylisoxazol-3-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C17H17N7O7 and its molecular weight is 431.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-methylisoxazol-3-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic compound with potential therapeutic applications. The biological activity of this compound is of significant interest in medicinal chemistry, particularly for its anticancer, antimicrobial, and immunomodulatory properties. This article synthesizes current research findings on its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C12H13N5O2 with a molecular weight of 259.26 g/mol. The structure includes a 5-methylisoxazole moiety and a pyrimidine-based oxadiazole, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to this compound. For example:
- Mechanism of Action : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression, such as VEGFR-2 and Janus kinases (JAK1 and JAK2). These actions can lead to the induction of apoptosis in cancer cells through the activation of the caspase cascade and inhibition of angiogenesis .
- In Vitro Studies : In vitro evaluations using various cancer cell lines (e.g., A549 lung adenocarcinoma, MCF7 breast adenocarcinoma) demonstrated that derivatives exhibited cytotoxic effects. For instance, one study reported that certain derivatives had half-maximal cytotoxic concentrations (CC50) significantly lower than standard chemotherapeutics like cisplatin .
Compound | Cell Line | CC50 (µM) | Selectivity Index |
---|---|---|---|
3g | HT29 | 58.44 | 3 |
Cisplatin | HT29 | 47.17 | <1 |
5-FU | HT29 | Not reported | <1 |
This table illustrates the comparative efficacy of the compound against cancer cell lines versus normal cells.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Isoxazole derivatives have been noted for their bactericidal effects against various bacterial strains:
- Mechanism : The presence of the isoxazole ring is believed to enhance membrane permeability in bacteria, leading to cell lysis .
- Case Studies : Research has shown that certain isoxazole derivatives exhibit strong activity against Staphylococcus spp., with minimal cytotoxicity towards human cell lines like L929 .
Immunomodulatory Effects
Isoxazole derivatives have also been investigated for their immunomodulatory properties:
- Inhibition of Immune Responses : Some studies indicate that these compounds can modulate immune responses by inhibiting pro-inflammatory cytokines like TNF-alpha while promoting anti-inflammatory pathways .
- Experimental Models : In vivo studies have demonstrated that certain isoxazole derivatives can significantly alter immune responses in models of delayed-type hypersensitivity (DTH), suggesting their potential as therapeutic agents in autoimmune diseases .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole scaffold. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for cytotoxicity against various cancer cell lines. These compounds demonstrated significant inhibition of cell proliferation, with some showing IC50 values comparable to established chemotherapeutic agents .
In a specific case study involving a related oxadiazole derivative, it was found that the compound exhibited potent activity against breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound's structural features suggest it may also possess antimicrobial properties. A study on similar 1,3,4-oxadiazole derivatives showed effective antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell wall synthesis or function.
Synthesis and Characterization
The synthesis of N-(5-methylisoxazol-3-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Anticancer Efficacy
A recent investigation focused on a series of oxadiazole derivatives similar to this compound demonstrated promising anticancer properties. The study utilized MTT assays to evaluate cell viability in various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics .
Case Study 2: Antimicrobial Properties
Another study assessed the antimicrobial activity of compounds structurally related to this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The results showed that these compounds effectively inhibited bacterial growth at low concentrations .
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O3.C2H2O4/c1-9-5-11(20-24-9)18-12(23)8-22-6-10(7-22)15-19-14(21-25-15)13-16-3-2-4-17-13;3-1(4)2(5)6/h2-5,10H,6-8H2,1H3,(H,18,20,23);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPADAKKUDAIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.